

Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(3,4-Dimethoxyphenyl)propan-2- amine	
Cat. No.:	B1274203	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3,4-Dimethoxyphenyl)propan-2-amine**, also known by its IUPAC name 1-(3,4-dimethoxyphenyl)propan-2-amine and as 3,4-Dimethoxyamphetamine (3,4-DMA). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Executive Summary

2-(3,4-Dimethoxyphenyl)propan-2-amine is a primary amine with a core phenethylamine structure, substituted with two methoxy groups on the phenyl ring. Its unambiguous identification and characterization are crucial for research and development purposes. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-(3,4-Dimethoxyphenyl)propan-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.8-6.9	m	3H	Ar-H
3.88	S	6H	2 x -OCH₃
3.6-3.8	m	1H	CH-NH ₂
2.8-3.0	m	2H	Ar-CH ₂
1.25	d	3H	СН3-СН

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~149	C-O (Aromatic)
~148	C-O (Aromatic)
~131	C-C (Aromatic)
~121	C-H (Aromatic)
~112	C-H (Aromatic)
~111	C-H (Aromatic)
~56	-OCH₃
~48	CH-NH₂
~40	Ar-CH ₂
~20	CH₃-CH

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data presented below is based on characteristic vibrational frequencies for the functional groups in **2-(3,4-Dimethoxyphenyl)propan-2-amine**.

Wavenumber (cm⁻¹)	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
2850-3000	Medium-Strong	C-H stretch (aliphatic)
3000-3100	Weak-Medium	C-H stretch (aromatic)
1590, 1515	Medium-Strong	C=C stretch (aromatic ring)
1260, 1030	Strong	C-O stretch (aryl ether)
1140	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI-MS) Data

m/z	Relative Intensity	Assignment
195	Moderate	[M] ⁺ (Molecular Ion)
152	High	[M - C ₃ H ₇ N] ⁺
151	High	[M - C ₃ H ₈ N] ⁺
44	Base Peak	[C ₂ H ₆ N] ⁺

Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: The analyte is diluted to approximately 10 mg/mL in a deuterated solvent, typically Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). A reference standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is added for chemical shift calibration (0 ppm).[1]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

¹H NMR Acquisition Parameters:

Pulse Angle: 90°[1]

Spectral Width: -3 to 13 ppm[1]

Relaxation Delay: 45 seconds[1]

¹³C NMR Acquisition Parameters (General):

• Pulse Angle: 30-45°

Acquisition Time: ~4 seconds

Relaxation Delay: 1-2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.[1]

Acquisition Parameters:

Number of Scans: 32[1]

Resolution: 4 cm⁻¹[1]

• Background: 32 scans of the empty ATR crystal are recorded as a background.[1]

Mass Spectrometry (GC-MS)

Sample Preparation: The analyte is diluted to approximately 1 mg/mL in a suitable solvent such as chloroform after base extraction.[1]

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used for the analysis.[1]

Gas Chromatography (GC) Conditions:

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm[1]

Carrier Gas: Helium at 1 mL/min[1]

Injector Temperature: 280°C[1]

- Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[1]
- Injection Volume: 1 μL with a split ratio of 20:1[1]

Mass Spectrometry (MS) Conditions:

• Ionization Mode: Electron Ionization (EI)[1]

MS Source Temperature: 230°C[1]

• MS Quadrupole Temperature: 150°C[1]

Mass Scan Range: 30-550 amu[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Sample Preparation **Chemical Compound** Solid Sample Dissolution in Dilution in **Deuterated Solvent** (e.g., ATR) Volatile Solvent Spectroscopic Analysis NMR Spectrometer FTIR Spectrometer Data Acquisition & Interpretation ¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum (Absorption Bands) (Chemical Shifts, Coupling) (m/z, Fragmentation) Structural Elucidation

General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. swgdrug.org [swgdrug.org]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274203#spectroscopic-data-nmr-ir-ms-of-2-3-4-dimethoxyphenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com